Product packaging for Rhenium tetrabromide(Cat. No.:CAS No. 36753-03-4)

Rhenium tetrabromide

Cat. No.: B1616279
CAS No.: 36753-03-4
M. Wt: 505.82 g/mol
InChI Key: VZNJRGXVXJNOHG-UHFFFAOYSA-J
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Description

Contextualization within Rhenium Halide Chemistry

Rhenium is known to form a diverse array of binary halides, with oxidation states ranging from +3 to +7. wikipedia.org This family includes multiple fluorides, chlorides, bromides, and iodides, such as rhenium pentabromide (ReBr₅) and trirhenium nonabromide (Re₃Br₉). slideshare.net A defining characteristic of many rhenium halides, particularly those in lower oxidation states, is the formation of metal-metal bonds, leading to the creation of cluster compounds. wikipedia.org The investigation into these halide clusters has been historically significant in the development of theories surrounding multiple bonds between metal atoms. Rhenium tetrabromide, with rhenium in the +4 oxidation state, is a key member of this group, situated between the higher and lower bromides of the element.

Significance in Inorganic and Coordination Chemistry Research

The primary importance of this compound in the fields of inorganic and coordination chemistry lies in its role as a versatile precursor. Rhenium halides are common starting materials for the synthesis of organometallic compounds and coordination complexes. researchgate.netliberty.edu Specifically, ReBr₄ is utilized in the preparation of various rhenium complexes through ligand substitution reactions. These resulting compounds, including rhenium carbonyl and nitrido complexes, are subjects of intensive research for their potential catalytic activities and applications in areas such as medical imaging and radiopharmaceuticals. nih.govmdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br4Re-4 B1616279 Rhenium tetrabromide CAS No. 36753-03-4

Properties

CAS No.

36753-03-4

Molecular Formula

Br4Re-4

Molecular Weight

505.82 g/mol

IUPAC Name

rhenium;tetrabromide

InChI

InChI=1S/4BrH.Re/h4*1H;/p-4

InChI Key

VZNJRGXVXJNOHG-UHFFFAOYSA-J

SMILES

[Br-].[Br-].[Br-].[Br-].[Re]

Canonical SMILES

[Br-].[Br-].[Br-].[Br-].[Re]

Other CAS No.

36753-03-4

Origin of Product

United States

Synthetic Methodologies for Rhenium Tetrabromide

Direct Synthesis from Elemental Rhenium and Bromine

The direct combination of elemental rhenium with bromine represents a fundamental approach to the synthesis of rhenium bromides. In a method analogous to the synthesis of other rhenium halides, such as trirhenium nonabromide (Re₃Br₉), metallic rhenium can be reacted directly with bromine gas at elevated temperatures. wikipedia.org For the synthesis of Re₃Br₉, this reaction is typically carried out at 500 °C under a nitrogen atmosphere. wikipedia.org While specific conditions for the exclusive formation of rhenium tetrabromide via this direct route are not extensively detailed in readily available literature, the principle of direct halogenation of rhenium metal remains a viable, albeit potentially challenging, synthetic strategy. Control over reaction parameters such as temperature, pressure, and reaction time would be crucial to favor the formation of the tetrabromide over other possible rhenium bromide species.

Precursor-Based Synthesis Routes

Due to the potential for forming mixtures of products in direct synthesis, precursor-based routes are often explored to achieve higher selectivity and purity of this compound. These methods involve the transformation of other rhenium compounds into the desired product.

Thermal Decomposition of Hexabromorhenates

The thermal decomposition of hexabromorhenate(IV) salts, [ReBr₆]²⁻, presents a potential pathway to this compound. While specific studies detailing this exact transformation are sparse, the concept is based on the thermal instability of the complex anion, leading to the loss of bromide ligands and the formation of the neutral tetrabromide. The stability and decomposition products would likely depend on the nature of the counter-ion and the specific heating conditions employed.

Reduction Pathways from Higher Oxidation State Rhenium Bromides (e.g., Rhenium Pentabromide)

The reduction of higher oxidation state rhenium bromides, such as rhenium pentabromide (ReBr₅), offers another logical synthetic avenue. Rhenium pentabromide itself can be synthesized, and its subsequent controlled reduction could yield this compound. This approach is conceptually similar to the preparation of other transition metal halides where a higher halide is reduced to a lower one. The choice of reducing agent and the precise control of reaction conditions would be critical to prevent over-reduction to lower oxidation states of rhenium.

Halide Exchange Reactions from Rhenium Chlorides (e.g., Rhenium Pentachloride)

Halide exchange reactions provide a versatile method for the synthesis of various metal halides. In this context, a rhenium chloride, such as rhenium pentachloride (ReCl₅), could serve as a starting material. chemeurope.com Reaction with a suitable brominating agent, for example, boron tribromide (BBr₃), can effect the exchange of chloride ligands for bromide ligands. wikipedia.org This type of reaction has been successfully employed for the synthesis of other metal bromides from their corresponding chlorides. wikipedia.org The reaction between rhenium hexafluoride and boron trichloride (B1173362) has been shown to yield rhenium pentachloride, demonstrating the feasibility of halide exchange in rhenium systems. rsc.org A similar strategy could be adapted for the synthesis of this compound, potentially from rhenium tetrachloride (ReCl₄) or by a combined reduction and halide exchange from rhenium pentachloride.

Investigation of Reaction Conditions and Optimization Strategies

The successful synthesis of pure this compound necessitates careful investigation and optimization of reaction conditions. Key parameters that require systematic study include:

Temperature: The reaction temperature significantly influences the reaction rate and the stability of the product. For direct synthesis, a specific temperature range is required to overcome the activation energy without causing decomposition of the this compound.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials but short enough to prevent the formation of byproducts or decomposition.

Stoichiometry of Reactants: Precise control over the ratio of reactants is crucial, especially in direct synthesis and reduction pathways, to favor the formation of the desired oxidation state.

Atmosphere: Many rhenium compounds are sensitive to air and moisture. chemeurope.com Conducting syntheses under an inert atmosphere, such as argon or nitrogen, is often necessary to prevent the formation of oxides or oxyhalides.

Optimization strategies often involve systematic variation of these parameters while monitoring the reaction progress and product purity using analytical techniques such as X-ray diffraction and elemental analysis. The goal is to identify a set of conditions that maximizes the yield and purity of this compound. For instance, in the synthesis of related rhenium cluster complexes, numerous trials are often required to optimize temperature and concentration to achieve crystallization. nih.gov

Below is a table summarizing the potential synthetic pathways and key parameters for consideration.

Synthetic Method Starting Material(s) Reagent(s) Potential Key Parameters
Direct Synthesis Elemental RheniumBromineTemperature, Pressure, Reaction Time
Thermal Decomposition Hexabromorhenate(IV) Salts-Temperature, Atmosphere, Counter-ion
Reduction Rhenium PentabromideReducing AgentStoichiometry, Temperature, Solvent
Halide Exchange Rhenium PentachlorideBoron TribromideStoichiometry, Temperature, Solvent

Advanced Structural Characterization of Rhenium Tetrabromide

X-ray Diffraction Analysis

X-ray diffraction serves as a fundamental tool for elucidating the three-dimensional atomic arrangement in crystalline solids. For compounds containing rhenium tetrabromide, both single-crystal and powder X-ray diffraction techniques have been employed to determine crystal structures and identify phases.

Single-Crystal X-ray Diffraction Studies

These studies offer significant insights into the behavior of the {ReBr₄} core. For instance, in the compound NBu₄[ReBr₄(OCN)(DMF)], the crystal structure determined by single-crystal X-ray diffraction reveals a six-coordinated rhenium atom. researchgate.net The four bromide atoms are situated in the equatorial plane of a distorted octahedron. researchgate.net Another example is the mixed-valence complex [ReBr₃(NO)(dppe)]₀.₆₀[ReBr₄(dppe)]₀.₄₀, where the structure of the [ReBr₄(dppe)] component has been elucidated. researchgate.net

In the dimeric complex [{Re₄S₄}(TeBr₂)₃Br₇(μ-Br)]₂, two {Re₄S₄}⁸⁺ cluster cores are linked by two Re-μ-Br-Re bridges, showcasing the role of bromide ligands in forming extended structures. acs.org Similarly, the two-dimensional polymeric compound {Re₄S₄}Br₈ features rhenium atoms of the {Re₄S₄}⁸⁺ core coordinated by both terminal and bridging bromine atoms, which link the cluster cores into layers. acs.orgresearchgate.net

The compound cis-(n-Bu₄N)₂[ReBr₄(NCS)₂] has been characterized by single-crystal X-ray diffraction, crystallizing in the triclinic space group P1̅. ufsc.br The analysis provided detailed molecular parameters for the cis-[ReBr₄(NCS)₂]²⁻ anion, which were subsequently used for normal coordinate analysis of its vibrational spectra. ufsc.br

A summary of crystallographic data for selected this compound-containing compounds is presented below.

CompoundCrystal SystemSpace GroupKey Structural Features
NBu₄[ReBr₄(OCN)(DMF)]MonoclinicP2₁/nSix-coordinated Re(IV) with four equatorial Br atoms. researchgate.net
(n-Bu₄N)₂[ReBr₄(NCS)₂]TriclinicP1̅Contains cis-[ReBr₄(NCS)₂]²⁻ anions. ufsc.br
[{Re₄S₄}(TeBr₂)₃Br₇(μ-Br)]₂Not specifiedNot specifiedDimeric structure with Re-μ-Br-Re bridges. acs.org
{Re₄S₄}Br₈Not specifiedNot specified2D polymeric layers linked by bridging Br atoms. acs.orgresearchgate.net

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a primary technique for identifying crystalline phases and assessing the purity of bulk samples. researchgate.netwikipedia.orgcreative-biostructure.com When a new compound is synthesized, its experimental PXRD pattern is compared to databases of known materials for identification. wikipedia.org For polycrystalline materials, this method provides information on lattice parameters, crystallite size, and phase composition. creative-biostructure.comicdd.com

While PXRD is a standard characterization tool, specific powder diffraction patterns for pure ReBr₄ are not prominently featured in the reviewed scientific literature. However, the technique has been applied to characterize materials containing rhenium and bromine. For example, PXRD has been used to analyze the products of thermal decomposition of various rhenium compounds, leading to the formation of metallic rhenium or rhenium oxides, which are identified by their characteristic diffraction patterns. researchgate.netresearchgate.net In studies of complex rhenium chalcobromides, such as {Re₄S₄}Br₈, PXRD was used alongside single-crystal analysis to characterize the bulk material. acs.orgresearchgate.net

Spectroscopic Probes of Molecular and Electronic Structure

Spectroscopic techniques are invaluable for probing the vibrational and electronic properties of molecules, providing information that is complementary to diffraction methods.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. researchgate.netspectroscopyonline.com The resulting spectrum is a fingerprint of the molecule's functional groups and structure. spectroscopyonline.comlibretexts.org

Specific, comprehensive IR spectra for pure, solid-state this compound are not extensively documented. However, the vibrational properties of the Re-Br bond have been investigated within various rhenium complexes. In cluster compounds, vibrations in the region of 170 cm⁻¹ have been attributed to Re-Br stretching modes. chemicalbook.com For the cis-[ReBr₄(NCS)₂]²⁻ anion, detailed IR and Raman spectra were recorded at low temperatures (10 K) and assigned through normal coordinate analysis, which allowed for the calculation of the Re-Br valence force constant at 1.36 mdyn/Å. ufsc.br

IR spectroscopy is also a crucial tool for characterizing ligands attached to a rhenium core. For instance, in studies of rhenium carbonyl complexes, the CO stretching frequencies provide insight into the electronic environment of the metal center. researchgate.net

Raman Spectroscopy

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. mt.comlibretexts.org However, the selection rules differ: Raman scattering is dependent on a change in the polarizability of the molecule during a vibration. libretexts.org This often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, providing complementary information. libretexts.org

A full Raman spectrum dedicated to pure ReBr₄ is not found in the surveyed literature. Nevertheless, Raman spectroscopy has been effectively used to characterize related compounds. For the cis-[ReBr₄(NCS)₂]²⁻ complex, Raman spectra were essential, in conjunction with IR data, for performing a normal coordinate analysis and assigning vibrational modes. ufsc.br The technique is particularly powerful for studying the low-frequency modes of solids, which can provide information about the crystal lattice structure. mt.com In studies of other transition metal halides, Raman spectroscopy has been used to identify vapor complexes and determine their thermodynamic properties. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, primarily for diamagnetic compounds. libretexts.org The presence of unpaired electrons in paramagnetic substances, such as those containing the Re(IV) ion (a d³ system), leads to significant line broadening and large chemical shifts in the NMR spectra, a phenomenon known as paramagnetic shift. du.ac.in

Direct NMR studies on pure this compound are not available, which is expected for a solid, paramagnetic inorganic halide. However, NMR spectroscopy has been applied to study certain diamagnetic and paramagnetic derivatives of rhenium.

For diamagnetic derivatives, which would be required for high-resolution NMR, no specific examples directly derived from ReBr₄ were found in the search results.

For paramagnetic complexes, ¹H NMR studies have been conducted on various rhenium(III) (d⁴) and rhenium(IV) (d³) compounds. rsc.org For example, the ¹H NMR spectra of paramagnetic Re(III) complexes of the type ReX₃(PR₂Ph)₃ (where X = Cl, Br) have been reported. rsc.org These spectra, though broadened, provide structural insights. The shifts are influenced by both contact (through-bond) and pseudocontact (through-space) mechanisms arising from the unpaired electrons. The significant paramagnetic influence often complicates spectral interpretation, but it can also provide valuable information about the electronic structure and magnetic properties of the complex. du.ac.inacs.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in confirming the +4 oxidation state of the rhenium ion and assessing the surface purity and composition.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. The binding energy of a core electron is characteristic of the element and its chemical environment, including its oxidation state.

For rhenium compounds, the Re 4f core level is typically analyzed. The Re 4f region exhibits a doublet corresponding to the Re 4f₇/₂ and Re 4f₅/₂ spin-orbit components. The binding energy of the Re 4f₇/₂ peak is a key indicator of the rhenium oxidation state. While specific XPS data for ReBr₄ is not widely published, the expected binding energy for the Re(IV) state can be inferred from studies on other rhenium compounds. Generally, higher oxidation states of rhenium result in higher binding energies due to the increased effective nuclear charge experienced by the core electrons.

Table 1: Typical Binding Energies of Rhenium in Different Oxidation States

Chemical StateOxidation StateRe 4f₇/₂ Binding Energy (eV)
Re metal0~40.6
ReO₂+4~42.0 - 43.0
ReO₃+6~44.0 - 45.5
Re₂O₇+7~45.5 - 46.5

Note: These are approximate values and can vary depending on the specific chemical environment and instrument calibration. Data inferred from various sources on rhenium oxides and catalysts. researchgate.netresearchgate.netxpsdatabase.netnist.gov

For this compound, the Re 4f₇/₂ binding energy would be expected to fall within the range characteristic of Re(IV). XPS analysis would also reveal the presence of any surface oxidation or impurities. For instance, the presence of higher binding energy components could indicate the formation of rhenium oxides on the surface. researchgate.net The analysis of the Br 3d region would also be performed to confirm the presence of bromide and its chemical state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for d³ Rhenium(IV) System

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is an essential tool for studying paramagnetic transition metal complexes. Rhenium(IV) has a 5d³ electron configuration, making it a paramagnetic S = 3/2 spin system and thus EPR active. nih.gov

EPR spectroscopy provides detailed information about the electronic structure and the local symmetry of the paramagnetic center. For this compound, EPR studies would focus on the Re(IV) ion. The key parameters obtained from an EPR spectrum are the g-tensor and the zero-field splitting (ZFS) parameters (D and E).

g-tensor: This tensor characterizes the interaction of the unpaired electron spin with the external magnetic field. Its deviation from the free electron g-value (g ≈ 2.0023) provides information about the extent of spin-orbit coupling and the nature of the orbitals containing the unpaired electrons.

Zero-Field Splitting (ZFS): In systems with more than one unpaired electron (S > 1/2), the spin sublevels can be split even in the absence of an external magnetic field. This is known as ZFS and is described by the axial (D) and rhombic (E) parameters. The magnitude of D and E are highly sensitive to the symmetry of the ligand field around the Re(IV) ion.

For a d³ system like Re(IV) in an octahedral or distorted octahedral environment, significant ZFS is expected due to spin-orbit coupling. nih.govcardiff.ac.uk Studies on related hexahalorhenate(IV) complexes have shown large ZFS values. researchgate.net The EPR spectrum of a polycrystalline sample of this compound would likely be broad due to the large anisotropy of the g-tensor and the ZFS. Specialized high-frequency and high-field EPR techniques might be necessary to accurately determine these parameters. nih.gov

Table 3: Representative EPR Parameters for Rhenium(IV) Complexes

ComplexSpin State (S)g-valuesZero-Field Splitting
[ReBr₄(OCN)(DMF)]⁻3/2-|2D| ≈ 41.6 cm⁻¹
[ReBr(OCN)₂(NCO)₃]²⁻3/2-|2D| ≈ 39.2 cm⁻¹
Cr(III) complexes (d³)3/2~1.98D ≈ 0.1 - 0.4 cm⁻¹

Note: This table provides examples of ZFS parameters in related Re(IV) and analogous d³ systems to illustrate the expected magnitude. Specific g-tensor values for the Re(IV) complexes were not detailed in the source. Data from related research. researchgate.netcardiff.ac.uk

Electron Microscopy and Nanoscale Structural Analysis (e.g., STEM for supported Re compounds)

Scanning Transmission Electron Microscopy (STEM) is a powerful imaging technique that provides high-resolution, atomic-scale images of materials. In STEM, a focused beam of electrons is scanned across a sample, and various signals are collected to form an image. High-angle annular dark-field (HAADF)-STEM, also known as Z-contrast imaging, is particularly useful as the image intensity is approximately proportional to the square of the atomic number (Z). This allows for the direct visualization of heavy elements like rhenium (Z=75) against lighter elements.

While STEM is more commonly applied to nanomaterials or supported catalysts, it can be used to investigate the nanoscale morphology and structure of this compound, especially in powdered or thin-film form. For instance, STEM could be used to:

Image the crystal morphology: Determine the size and shape of ReBr₄ crystallites at the nanoscale.

Analyze the crystal structure: High-resolution STEM can potentially resolve the atomic lattice of ReBr₄, providing direct visualization of the atomic arrangement.

Detect defects and dislocations: Identify any imperfections in the crystal structure that could influence the material's properties.

Perform elemental analysis: When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), STEM can provide elemental maps, confirming the distribution of rhenium and bromine at the nanoscale.

Studies on supported rhenium catalysts have effectively used STEM to visualize individual Re atoms and nanoclusters on support materials like alumina (B75360) or titania. acs.orgmpg.de For unsupported this compound, STEM analysis would provide direct visual evidence of its nanoscale structure, complementing the bulk-average information obtained from spectroscopic techniques.

Electronic Structure and Bonding Analysis in Rhenium Tetrabromide

Determination of Rhenium Oxidation State and Electronic Configuration

In rhenium tetrabromide (ReBr₄), the rhenium atom exhibits a +4 oxidation state. mindat.orgk-tree.rueasychem.org The neutral rhenium atom has an electron configuration of [Xe] 4f¹⁴ 5d⁵ 6s². mindat.orgenvironmentalchemistry.comcreationwiki.org To achieve the +4 oxidation state, the rhenium atom loses four of its valence electrons. This results in the electronic configuration [Xe] 4f¹⁴ 5d³. k-tree.ru The bromide ions (Br⁻) act as ligands, each donating a pair of electrons to form coordinate bonds with the central rhenium ion.

Table 1: Electronic Properties of Rhenium

PropertyValue
Atomic Number75
Neutral Electron Configuration[Xe] 4f¹⁴ 5d⁵ 6s² mindat.orgenvironmentalchemistry.comcreationwiki.org
Oxidation State in ReBr₄+4 mindat.orgk-tree.rueasychem.org
Re(IV) Electron Configuration[Xe] 4f¹⁴ 5d³ k-tree.ru
Electronegativity (Pauling)1.9 environmentalchemistry.com

Nature of Rhenium-Bromine Bonds: Covalency and Ionicity Contributions

The bond between rhenium and bromine in ReBr₄ is not purely ionic or covalent but possesses characteristics of both. The difference in electronegativity between rhenium (1.9 on the Pauling scale) and bromine (2.96) suggests a polar covalent bond. environmentalchemistry.com While the transfer of electrons from rhenium to bromine atoms implies ionic character, the sharing of electrons is also significant, indicating a degree of covalency. This dual nature is typical for bonds between transition metals and halogens. The covalent character arises from the overlap of the d-orbitals of rhenium with the p-orbitals of bromine.

Ligand Field Theory and Molecular Orbital Description

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds like this compound. electrochem-technologies.comwordpress.comlibretexts.org In an octahedral or distorted octahedral environment, as is common for Re(IV) complexes, the five degenerate d-orbitals of the rhenium ion are split into two energy levels: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). libretexts.orgresearchgate.netacs.org The three d-electrons of the Re(IV) ion will occupy the lower energy t₂g orbitals.

A molecular orbital (MO) description offers a more detailed picture of the bonding. libretexts.orguzh.ch The atomic orbitals of the central rhenium atom and the four bromide ligands combine to form molecular orbitals that extend over the entire molecule. libretexts.org The bonding MOs are primarily of ligand character and are lower in energy, while the antibonding MOs are predominantly of metal character and are higher in energy. wordpress.com The d-electrons of the Re(IV) center occupy the non-bonding or weakly anti-bonding t₂g orbitals.

Spin State and Magnetic Properties of Rhenium(IV) Centers

With a d³ electronic configuration in an octahedral field, the Re(IV) center in this compound has three unpaired electrons in the t₂g orbitals. This results in a high-spin quartet ground state (S = 3/2). The presence of unpaired electrons makes the compound paramagnetic.

Magnetic susceptibility measurements on various Re(IV) halide complexes confirm their paramagnetic nature and reveal significant magnetic anisotropy and intermolecular magnetic exchange. mdpi.compreprints.org These interactions can occur through space via Re-X···X-Re pathways (where X is a halogen) and are influenced by the distance between the rhenium centers. acs.orgmdpi.com In some cases, this can lead to magnetic ordering phenomena such as antiferromagnetism at low temperatures. acs.orgpreprints.org Density functional theory (DFT) calculations have shown that there is a significant delocalization of spin density from the rhenium metal center to the coordinated halide ligands, which facilitates these magnetic exchange interactions. acs.orgmdpi.com

Reactivity and Reaction Mechanisms of Rhenium Tetrabromide

Halide Exchange Reactions and Anion Metathesis

Halide exchange reactions are a fundamental class of reactions in inorganic synthesis, allowing for the conversion of one metal halide into another. While Rhenium Tetrabromide itself can be a product of such reactions, its participation in further exchange or metathesis reactions is a key aspect of its chemistry.

One documented method for synthesizing this compound involves a halide exchange reaction starting from Rhenium pentachloride (ReCl₅). The reaction with boron tribromide (BBr₃) effectively replaces the chloride ligands with bromide ligands, yielding this compound, alongside bromine and boron trichloride (B1173362) as byproducts. easychem.org

Reaction: 6ReCl₅ + 10BBr₃ → 6ReBr₄ + 3Br₂ + 10BCl₃ easychem.org

Anion metathesis is a related process, often involving the exchange of anions between two salts, typically in a solution. creationwiki.org For this compound, this could theoretically involve reacting ReBr₄ with a salt containing a different anion (e.g., NaY) to form a new rhenium compound (ReY₄) and sodium bromide (NaBr). While the principle is standard in inorganic chemistry, specific, well-documented examples of ReBr₄ undergoing anion metathesis with non-halide anions are not prevalent in the surveyed literature. However, the synthesis of rhenium(I) tricarbonyl complexes can proceed via ligand exchange reactions, demonstrating the broader applicability of exchange mechanisms in rhenium chemistry. analis.com.my

Thermal Stability and Decomposition Pathways

The stability of this compound under thermal stress is limited, leading to distinct decomposition pathways depending on the ambient conditions. The compound is known to be thermally unstable. mobt3ath.com

In the presence of an oxidant such as oxygen, this compound undergoes decomposition at relatively mild temperatures (100-120°C). This process involves the oxidation of the rhenium center and results in the formation of Rhenium(VII) oxybromide (ReO₃Br) and elemental bromine. easychem.org

When heated under vacuum, this compound is known to decompose, a property it shares with the analogous technetium tetrabromide. mobt3ath.com While the precise decomposition products in a non-oxidative atmosphere are not detailed in the provided sources, the thermal decomposition of other rhenium halides provides insight. For instance, Rhenium pentachloride decomposes to Rhenium trichloride (ReCl₃) upon heating. chemeurope.com Similarly, the thermal decomposition of ammonium (B1175870) octafluorodirhenate(III) under nitrogen yields pure metallic rhenium at temperatures between 300°C and 700°C. americanelements.com This suggests that under inert conditions, ReBr₄ likely decomposes into a lower bromide, such as ReBr₃, or potentially disproportionates.

Thermal Decomposition Reactions of this compound
ReactantsConditionsProductsCitation
2ReBr₄ + 3O₂Heating at 100-120°C2ReO₃Br + 3Br₂ easychem.org
ReBr₄Heating under vacuumDecomposition occurs (specific products not detailed) mobt3ath.com

Oxidative and Reductive Transformations of Rhenium(IV)

The Rhenium(IV) center in this compound is capable of undergoing both oxidation and reduction, reflecting the varied oxidation states available to rhenium, with +3, +4, and +7 being the most common. wikipedia.org

Oxidation: As noted in the previous section, the reaction of this compound with oxygen at 100-120°C is an oxidative transformation. easychem.org In this reaction, the Rhenium(IV) center (d³ electronic configuration) is oxidized to Rhenium(VII) (d⁰ electronic configuration) in the product Rhenium oxybromide (ReO₃Br).

Reduction: Reductive transformations of Rhenium(IV) halides are also well-established. An unusual redox reaction occurs when β-Rhenium(IV) chloride, an isomer of ReCl₄, reacts with triphenylphosphine (B44618) (PPh₃) in acetonitrile (B52724). This reaction results in the reduction of the metal center from Re(IV) to Re(III), yielding the product trichloro(acetonitrile)bis(triphenylphosphine)rhenium(III), [ReCl₃(PPh₃)₂(MeCN)]. rsc.org This reaction highlights the ability of phosphine (B1218219) ligands to induce the reduction of the Re(IV) center in a tetrahalide environment. It is a strong indication that this compound would likely undergo a similar reduction under comparable conditions. Further studies have noted the redox behavior of Rhenium(IV) iodide in reactions with tertiary amines and phosphines. acs.org

Oxidative and Reductive Transformations Involving Rhenium(IV) Halides
Reaction TypeReactantsKey ProductTransformationCitation
OxidationReBr₄ + O₂ReO₃BrRe(IV) → Re(VII) easychem.org
Reduction (Analogue)β-ReCl₄ + PPh₃ + MeCN[ReCl₃(PPh₃)₂(MeCN)]Re(IV) → Re(III) rsc.org

Coordination Chemistry of Rhenium Tetrabromide

Ligand Substitution Kinetics and Thermodynamics

Ligand substitution reactions involve the replacement of one ligand by another in a coordination complex, without any change in the metal's oxidation state. libretexts.org The mechanisms for these reactions in octahedral complexes can be broadly classified as associative, dissociative, or interchange. ufs.ac.zanumberanalytics.com

Associative (A) Mechanism : The incoming ligand binds to the metal center first, forming a transient seven-coordinate intermediate, before the leaving group departs. This pathway is characterized by a second-order rate law, where the rate depends on the concentrations of both the metal complex and the incoming ligand. wordpress.comdalalinstitute.com

Dissociative (D) Mechanism : The leaving group detaches from the metal center first, creating a five-coordinate intermediate, which then rapidly accepts the incoming ligand. The rate-determining step is the initial bond breaking, leading to a first-order rate law that is independent of the incoming ligand's concentration. numberanalytics.comdalalinstitute.com

Interchange (I) Mechanism : This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. There is no distinct intermediate. The mechanism can have associative (Iₐ) or dissociative (IᏧ) character depending on the relative importance of bond-making versus bond-breaking in the transition state. ufs.ac.za

For Rhenium(IV) complexes, which are generally considered substitutionally inert, the reactions can be slow. researchgate.net The thermodynamics of ligand substitution are governed by the relative stabilities of the reactants and products. libretexts.org A key thermodynamic parameter is the standard enthalpy of formation (ΔHf°). Thermochemical studies have provided values for key rhenium bromide compounds, which are fundamental to understanding the energy changes in their reactions. le.ac.uk

Table 1: Standard Enthalpies of Formation for Selected Rhenium Bromide Compounds

Compound Formula ΔHf° (kcal/mol)
Rhenium Tetrabromide ReBr₄ [Data not available in search results]
Potassium Hexabromorhenate(IV) K₂[ReBr₆] [Data not available in search results]

Note: Specific enthalpy values from reference le.ac.uk were not available in the provided search snippets.

The choice of solvent, temperature, and pressure can significantly influence both the kinetics and thermodynamics of these substitution reactions. numberanalytics.com For instance, some rhenium(I) carbonyl bromide complexes undergo spontaneous ionization in coordinating solvents like acetonitrile (B52724) but not in less polar solvents like dichloromethane. marquette.edu While this example is for Re(I), it highlights the crucial role of the solvent in influencing reaction pathways, a principle that also applies to Re(IV) chemistry.

Formation of Hexabromorhenate(IV) Anions and their Derivatives

The hexabromorhenate(IV) anion, [ReBr₆]²⁻, is a paramount species in the coordination chemistry of rhenium(IV). It serves as a stable, well-characterized starting material for the synthesis of a wide array of other rhenium(IV) complexes. researchgate.net

The synthesis of the [ReBr₆]²⁻ anion is typically achieved through halide exchange from the corresponding hexachlororhenate(IV) salt or via reduction of a perrhenate (B82622) salt in the presence of hydrobromic acid. osti.gov Potassium hexabromorhenate(IV), K₂[ReBr₆], is a common and useful precursor. osti.govosti.gov

Once formed, the [ReBr₆]²⁻ anion can be precipitated with various counter-ions, leading to a family of related salts. The nature of the cation can influence the crystal packing and even the magnetic properties of the resulting compound. ed.ac.ukacs.org For example, the use of protonated organic cations like 2,2'-bipyrimidinium (Hbpym⁺) and 2,2'-biimidazolium (H₄biim²⁺) has led to the synthesis of novel hexabromorhenate(IV) salts with distinct crystal structures and magnetic behaviors. ed.ac.ukacs.org The reaction of K₂[ReBr₆] with tetrabutylammonium (B224687) bromide (Bu₄NBr) in aqueous solution yields a precipitate of (Bu₄N)₂[ReBr₆]. scu.edu

Table 2: Examples of Synthesized Hexabromorhenate(IV) Salts

Compound Formula Cation Name Precursor Reference(s)
(Bu₄N)₂[ReBr₆] Tetrabutylammonium K₂[ReBr₆] scu.edu
(Hbpym)₂[ReBr₆]·4H₂O 2,2'-Bipyrimidinium K₂[ReBr₆] ed.ac.ukacs.org
(H₄biim)[ReBr₆]·4H₂O 2,2'-Biimidazolium K₂[ReBr₆] ed.ac.ukacs.org
[HBTA]₂[ReBr₆] Protonated 1H-benzotriazole Not specified researchgate.net
[HMEBTA]₂[ReBr₆] Protonated 1-(methoxymethyl)-1H-benzotriazole Not specified researchgate.net
(PPh₄)₂[ReBr₆] Tetraphenylphosphonium Not specified researchgate.net

These derivatives are not only of structural interest but are also explored for their magnetic properties, with some showing antiferromagnetic or even ferromagnetic interactions depending on the intermolecular contacts facilitated by the cations. ed.ac.ukacs.org

Synthesis and Characterization of Rhenium(IV) Bromide Complexes with Neutral and Chelating Ligands

This compound and, more commonly, the [ReBr₆]²⁻ anion are versatile precursors for synthesizing a wide range of Rhenium(IV) complexes through ligand substitution reactions. These reactions can introduce neutral monodentate ligands, bidentate chelating ligands, or multidentate systems into the coordination sphere of the metal.

Complexes with Neutral Ligands: Monodentate neutral ligands can replace one or more bromide ions. For example, mononuclear rhenium(IV) compounds with the general formula NH₂Me₂[ReBr₅(DMF)] have been prepared, where the rhenium is coordinated to five bromide ions and one oxygen atom from a N,N-dimethylformamide (DMF) molecule, resulting in a distorted octahedral geometry. researchgate.net

Complexes with Chelating Ligands: Chelating ligands, which bind to the metal center through two or more donor atoms, form particularly stable complexes. Rhenium(IV) has been shown to form complexes with a variety of chelating ligands.

Dicarboxylate Ligands : The malonate dianion (mal²⁻) can act as a bidentate ligand, forming complexes like [ReBr₄(mal)]²⁻. researchgate.net These can further act as building blocks for heterobimetallic complexes. nih.gov

N-donor Ligands : Bidentate nitrogen-donor ligands such as 2,2'-bipyrimidine (B1330215) (bpym) react to form complexes like [ReBr₄(bpym)]. researchgate.net

O-donor Ligands : Catecholate (cat²⁻) can act as a bidentate O,O'-donor ligand to form anions like [ReCl₄(cat)]²⁻, demonstrating the formation of similar structures with bromide is plausible. researchgate.net

P,N,P-donor Ligands : Diphosphinoamine ligands (PNP) with the general formula (Ph₂PCH₂CH₂)₂NR can form stable complexes of the type [ReBr₃(PNPR)]. cnr.it

These complexes are typically characterized using a combination of spectroscopic and analytical techniques.

Infrared (IR) and Raman Spectroscopy : Used to identify characteristic vibrations of the coordinated ligands and metal-ligand bonds. researchgate.netresearchgate.net

NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR can be used to characterize the ligand environment, particularly for diamagnetic analogues or to study the structure in solution. cnr.itresearchgate.net

Magnetic Susceptibility Measurements : As Re(IV) is a paramagnetic d³ ion, these measurements provide insight into the electronic structure and magnetic interactions between metal centers. researchgate.netnih.govresearchgate.net

Table 3: Selected Rhenium(IV) Bromide Complexes with Neutral and Chelating Ligands

Complex Formula Ligand(s) Ligand Type Geometry Reference(s)
NH₂Me₂[ReBr₅(DMF)] N,N-dimethylformamide (DMF) Neutral Monodentate Distorted Octahedral researchgate.net
[ReBr₄(bpym)] 2,2'-bipyrimidine (bpym) Chelating N,N'-Bidentate Distorted Octahedral researchgate.net
[ReBr₄(mal)]²⁻ Malonate (mal) Chelating O,O'-Bidentate Distorted Octahedral researchgate.net
[ReBr₃(PNPR)] Diphosphinoamine (PNPR) Chelating P,N,P-Tridentate Octahedral cnr.it

Stereochemical Considerations and Isomerism in Octahedral Rhenium(IV) Complexes

The majority of Rhenium(IV) complexes adopt an octahedral coordination geometry, where the central rhenium atom is surrounded by six ligands. researchgate.net This geometry allows for various types of stereoisomerism, which are compounds with the same chemical formula and connectivity but different spatial arrangements of atoms. csbsju.edulibretexts.org

Geometric Isomerism: This type of isomerism arises when ligands can be arranged differently around the central metal ion. csbsju.edu

Cis-Trans Isomerism : In an octahedral complex with the formula [MA₄B₂], where M is the metal and A and B are different ligands, the two B ligands can be positioned either adjacent to each other (at a 90° angle), forming the cis-isomer, or opposite each other (at a 180° angle), forming the trans-isomer. csbsju.edu An example is trans-dichlorobis(pentane-2,4-dionato)rhenium(IV), where the two chloride ligands are opposite each other in the octahedral structure. cdnsciencepub.com

Facial-Meridional (fac-mer) Isomerism : This occurs in octahedral complexes with the formula [MA₃B₃]. If the three identical ligands (e.g., A) occupy one face of the octahedron, the isomer is termed facial (fac). If the three ligands lie in a plane that bisects the octahedron, the isomer is meridional (mer). csbsju.edu The synthesis of [ReBr₃(PNPR)] complexes, where the PNP ligand is a tridentate chelator, has shown the formation of stable fac isomers both in the solid state and in solution. cnr.it The related complex [ReBr₃(PNPme)] was found to crystallize as the mer isomer but prefers the fac configuration in solution. cnr.it

The geometry of the hexabromorhenate(IV) anion, [ReBr₆]²⁻, in various salts is typically a regular or slightly distorted octahedron. researchgate.netresearchgate.net The distortion from ideal Oₕ symmetry can be influenced by the nature of the counter-ion and crystal packing forces. osti.gov

Table 4: Examples of Isomerism in Rhenium(IV) Complexes

Complex Formula Type of Isomerism Observed Isomer(s) Description Reference(s)
[ReCl₂(acac)₂] Geometric (cis/trans) trans Two chloride ligands are positioned at 180° to each other. (Note: chloro-analogue shown for principle) cdnsciencepub.com
[ReBr₃(PNPR)] Geometric (fac/mer) fac The three bromide ligands occupy one triangular face of the octahedron. cnr.it

Other forms of isomerism, such as ionization isomerism (where a coordinated ligand exchanges with an outer-sphere counter-ion) and linkage isomerism (when a ligand can coordinate through different atoms, like the cyanate (B1221674) group [OCN]⁻ vs. [NCO]⁻), are also possible in principle for substituted rhenium bromide complexes. researchgate.netlibretexts.orglibretexts.org

Theoretical and Computational Investigations of Rhenium Tetrabromide

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a primary computational tool used to investigate the geometric and electronic structures of rhenium halides. unige.ch For the dirhenium octahalide series, Re₂X₈ (X = F, Cl, Br), DFT calculations have provided detailed structural predictions in the absence of direct experimental data for the chloride and bromide species. mdpi.com

A key finding from these studies is the difference in molecular geometry. While Re₂F₈ and Re₂Cl₈ are calculated to have an eclipsed conformation with D₄h symmetry, the dirhenium octabromide (Re₂Br₈) molecule is predicted to adopt a staggered conformation with D₄d symmetry. mdpi.comresearchgate.netnih.gov This structural variance highlights the influence of the larger bromide ligands on the molecule's stable arrangement. DFT methods have been validated for this series through studies on Re₂F₈, where calculations successfully reproduced experimental gas electron diffraction (GED) data. mdpi.com

The electronic structure analysis points to the formation of a strong rhenium-rhenium triple bond (σ²π⁴) in these dimers, a characteristic feature of Re(IV) complexes. mdpi.comnih.gov The molecular orbitals involved in the Re-Re bond are primarily composed of the d-orbitals from the two rhenium atoms. mdpi.com DFT calculations have also been employed to study the doubly charged dianions, [Re₂X₈]²⁻ (X = F, Cl, Br, I), which exhibit a Re-Re quadruple bond (σ²π⁴δ²) and a D₄h symmetry for all halides. researchgate.netresearchgate.net

Table 1: Calculated Geometrical Parameters for Re₂X₈ Dimers (X = F, Cl, Br) using DFT
CompoundSymmetryRe-Re Bond Length (Å)Re-X Bond Length (Å)Reference
Re₂F₈D₄h~2.264 (Exp.)~1.846 (Exp.) mdpi.com
Re₂Cl₈D₄hCalculatedCalculated mdpi.com
Re₂Br₈D₄dCalculatedCalculated mdpi.comnih.gov

Ab Initio Methods for High-Level Electronic Structure Determination

To ensure the reliability of DFT results, high-level ab initio methods are often used as a benchmark. For the Re₂X₈ series, calculations using the complete active space self-consistent field (CASSCF) and second-order multiconfigurational quasi-degenerate perturbation theory (MCQDPT2) were performed on the Re₂F₈ molecule. mdpi.com

These advanced calculations confirmed that the ground electronic state (¹A₁g) of Re₂F₈ has a predominantly single-reference character, with the leading Slater determinant having a weight of 86% in the wave function. mdpi.com This finding is crucial as it validates the use of more computationally efficient single-reference methods like DFT for an extended analysis of the entire Re₂F₈ → Re₂Cl₈ → Re₂Br₈ series. mdpi.com

The utility of multiconfigurational ab initio methods is further demonstrated in studies of related rhenium bromide complexes. For instance, the molecular and electronic structure of the dinuclear rhenium(II) complex Re₂Br₄(PMe₃)₄ was investigated using CASSCF and CASPT2 methods. osti.gov These calculations provided a computed ground-state geometry in excellent agreement with experimental X-ray diffraction data and were essential for assigning the bands in the electronic absorption spectrum. osti.gov

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is a powerful tool for predicting and interpreting the various spectra of molecules. Theoretical calculations of vibrational frequencies and electronic transitions can provide data that is difficult or impossible to obtain experimentally.

For the dirhenium halide series, DFT calculations have been used to determine vibrational frequencies. researchgate.net These calculations can identify key stretching and bending modes, including the characteristic Re-Re stretching vibration and the low-frequency torsional vibrations that relate to the molecule's structural non-rigidity. mdpi.com

In the realm of electronic spectroscopy, computational methods are vital for assigning complex spectra. For the related Re₂Br₄(PMe₃)₄ complex, excitation energies were calculated using the CASPT2 method. osti.gov This allowed for the detailed assignment of its electronic absorption spectrum, with the lowest energy band attributed to a δ* → σ* transition. osti.gov Experimental studies on the [Re₂Br₈]²⁻ anion have characterized its emission spectrum, which, when compared with computational models, provides deep insight into the nature of the excited states. unige.ch The broad emission spectra are suggested to be a consequence of the participation of several low-frequency Re-Re and Re-Br vibrational modes. unige.ch

Table 2: Calculated Properties and Spectroscopic Data for Rhenium Bromide Species
SpeciesPropertyMethodFindingReference
Re₂F₈ → Re₂Br₈E(Re-Re) Bond EnergyDFTWeakly dependent on the nature of the halogen. mdpi.comnih.gov
Re₂Br₄(PMe₃)₄Electronic TransitionsCASPT2Lowest energy band assigned as δ* → σ* transition. osti.gov
[Re₂Br₈]²⁻Emission SpectrumExperimental/TheoreticalBroad emission suggests involvement of low-frequency vibrational modes. unige.ch

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mit.edulammps.org This method allows for the modeling of dynamic processes such as conformational changes, diffusion, and interactions with surrounding media like solvents. lammps.org

While specific MD simulation studies focusing exclusively on rhenium tetrabromide or its dimer are not prominently documented in the literature, the methodology holds significant potential for this system. MD simulations could be employed to investigate several aspects of Re₂Br₈ behavior. For example, simulations could model the rotational dynamics around the Re-Re bond, providing insight into the energy barrier between the eclipsed (D₄h) and staggered (D₄d) conformations. Furthermore, MD could be used to simulate the behavior of Re₂Br₈ in different solvents, analyzing solute-solvent interactions and their effect on molecular structure and stability. It could also be used to explore the initial stages of oligomerization or the interaction of the molecule with surfaces, which is relevant for catalytic applications. The development of accurate force fields, which are the empirical potentials governing the interactions between atoms in classical MD, would be a critical first step for such investigations. northwestern.edu

Quantum Chemical Topology and Bonding Analysis

To gain a deeper understanding of the chemical bonds within the Re₂Br₈ molecule, methods from quantum chemical topology are employed. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two such powerful techniques. mdpi.comresearchgate.net These methods analyze the calculated electron density to provide quantitative descriptions of atomic charges, bond orders, and the nature of chemical interactions.

For the Re₂X₈ series, NBO and QTAIM analyses were performed on the DFT-calculated wavefunctions. mdpi.com The results for Re₂F₈, which are extendable to the bromide analogue, show a Re-Re bond order of more than 2, confirming the presence of a strong triple bond with σ²π⁴ character. mdpi.com The analysis also indicates a significant ionic component to the Re-X bond. mdpi.com One of the key findings from the bonding analysis across the series is that the Re-Re bond energy is only weakly dependent on the identity of the halogen atom. mdpi.comnih.gov NBO analysis was also instrumental in understanding the bonding in the related Re₂Br₄(PMe₃)₄ complex, where a total Re-Re bond order of 2.75 was calculated, consistent with an electron-rich triple bond. osti.gov

Table 3: Quantum Chemical Topology and Bonding Analysis Results
SpeciesMethodParameterFindingReference
Re₂F₈NBO/QTAIMRe-Re Bond Order> 2, confirming a σ²π⁴ triple bond. mdpi.com
Re₂F₈NBORe-F BondNoticeable ionic component. mdpi.com
Re₂Br₄(PMe₃)₄NBORe-Re Bond Order2.75, consistent with an electron-rich triple bond. osti.gov
[Re₂X₈]²⁻ (X=F, Cl, Br, I)DFT Bonding AnalysisStability FactorThe δ bond is pivotal for maintaining D₄h symmetry. researchgate.net

Solid State Chemistry of Rhenium Bromide Systems

Crystal Engineering of Rhenium Bromide Frameworks

Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties. In the context of rhenium bromide systems, this involves the strategic selection of molecular building blocks and the control of intermolecular interactions to assemble specific crystalline architectures. The principles of crystal engineering for metal halides can be applied to design novel rhenium bromide frameworks with tailored functionalities. nih.gov

The design of such frameworks often relies on the use of ancillary ligands that can direct the assembly of rhenium bromide units into one-, two-, or three-dimensional networks. For instance, the introduction of organic ligands with specific coordination geometries can lead to the formation of metal-organic frameworks (MOFs) incorporating rhenium bromide moieties. While specific examples of extensive crystal engineering with simple rhenium tetrabromide are not widely reported, the principles are well-established in the broader field of metal halide chemistry. nih.govpurdue.edu The use of different solvents during synthesis, a technique known as solvent engineering, can also influence the dimensionality and crystal structure of the resulting metal halide compounds. nih.gov

The growth of high-quality single crystals is crucial for the detailed structural characterization and property measurements of these engineered frameworks. Techniques like the Bridgman method, which involves the directional solidification of a molten material, are suitable for producing large, high-quality single crystals of various metal halides and could be adapted for rhenium bromide systems. mdpi.com

Investigation of Rhenium Bromide Cluster Compounds (e.g., Hexanuclear Rhenium Chalcogenide Bromides)

A significant area of research within rhenium bromide chemistry is the study of cluster compounds, particularly those containing a core of multiple rhenium atoms. These clusters often exhibit unique electronic and photophysical properties. Among these, hexanuclear rhenium chalcogenide bromides are a prominent class of compounds.

These compounds are built around a {Re₆Q₈}²⁺ core (where Q is a chalcogen, typically S or Se), which consists of an octahedron of six rhenium atoms with eight chalcogen atoms capping the faces. The apical positions of the rhenium octahedron are occupied by bromide ligands. The synthesis of these clusters can be achieved through high-temperature solid-state reactions or via solution-based methods. For example, new rhenium and potassium thiohalides, such as K₃Re₆S₇Br₇, have been synthesized and structurally characterized. researchgate.net

Another synthetic approach involves the condensation of polyhedral clusters. For instance, octahedral rhenium cluster compounds like Re₆X₄Br₁₀ and Re₆X₈Br₂ (where X = S, Se, Te) can be synthesized from the reaction of rhenium tribromide (Re₃Br₉) with lead or cadmium chalcogenides. researchgate.net The resulting cluster units can then be linked together to form extended structures. The study of the vibrational spectra of these mixed sulfur/bromine inner-ligand clusters provides valuable insights into their structure and bonding. mdpi.com

The table below summarizes some key crystallographic data for a representative hexanuclear rhenium chalcogenide bromide.

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
K₃Re₆S₇Br₇MonoclinicP2₁/c9.3213.52812.413110.21

Data sourced from ResearchGate researchgate.net

Interpenetration and Porosity in Rhenium Bromide-Based Materials

Interpenetration is a phenomenon observed in crystalline materials where two or more independent frameworks are entangled with each other. This is a common feature in metal-organic frameworks (MOFs) and can significantly influence the material's porosity and stability. rsc.orgresearchgate.netacs.org While often seen as a way to fill space in open frameworks, controlled interpenetration can be a tool to fine-tune pore sizes for selective gas separation and other applications. researchgate.net

The development of porous materials based on rhenium bromide systems is an area of growing interest. Porosity can be introduced by designing frameworks with large voids or channels. Rhenium cluster complexes are promising building blocks for creating such porous materials. scilit.com For example, supramolecular macrocyclic systems based on rhenium have been shown to form porous materials with cavities capable of hosting smaller molecules. rsc.org

One notable example is the synthesis of porous macrocyclic octanuclear rhenium(I)-silver(I) cyanide complexes. rsc.org These clusters self-assemble into structures with channeling crystal networks that can reversibly sorb guest solvent molecules. rsc.org Although not strictly a rhenium bromide system, this demonstrates the potential of using rhenium-containing building blocks to construct porous materials. The substitution of apical halide ligands in hexanuclear rhenium clusters with organic ligands can also lead to the formation of microporous hydrogen-bonded organic frameworks (HOFs) with significant surface areas. iucr.org

Structure-Property Relationships in Extended Solid-State Structures

Understanding the relationship between the crystal structure and the physical and chemical properties of a material is a central goal of solid-state chemistry. sjctni.edu In rhenium bromide systems, the arrangement of atoms in the crystal lattice has a profound impact on their electronic, magnetic, and optical properties.

For instance, the dimensionality of the structure plays a crucial role. The transition from a two-dimensional layered structure to a three-dimensional framework in lead halide hybrids has been shown to significantly affect their photocatalytic activity. nih.gov Similar principles can be expected to apply to rhenium bromide-based materials. The electronic band structure of a semiconductor, which dictates its optoelectronic properties, is directly determined by its crystal structure. rsc.org

In the case of rhenium cluster compounds, the nature of the ligands and the way the clusters are interconnected determine their photophysical properties. For example, the luminescence of rhenium(I) tricarbonyl complexes is highly sensitive to the nature of the diimine and ancillary ligands. mdpi.com Similarly, the luminescence properties of hexanuclear rhenium chalcogenide cluster complexes can be tuned by modifying the ligands attached to the cluster core. tandfonline.com The study of these relationships is crucial for designing new materials with specific applications, such as in sensors, photocatalysis, and biomedicine. researchgate.net

Catalytic Applications and Transformations Involving Rhenium Tetrabromide

Rhenium Compounds as Catalyst Precursors in Homogeneous Systems

Homogeneous catalysis with rhenium typically involves organometallic or coordination complexes. A common precursor for many of these catalysts is Bromopentacarbonylrhenium(I), Re(CO)₅Br, not Rhenium tetrabromide. sigmaaldrich.com This compound serves as a starting material for synthesizing rhenium-polypyridine complexes, which have potential applications in catalysis. sigmaaldrich.com For example, the direct ligand substitution of Re(CO)₅Br with N-heterocyclic carbenes (NHCs) is a method used to prepare various rhenium(I) carbonyl complexes. rsc.org Another key precursor for tricarbonyl rhenium complexes is [NEt₄]₂[ReBr₃(CO)₃]. nih.gov These complexes, rather than those derived directly from ReBr₄, are the focus of research in homogeneous catalysis.

Heterogeneous Catalysis with Rhenium-Derived Species

The field of heterogeneous rhenium catalysis is well-developed, with applications in major industrial processes. mpg.de However, the active species are typically derived from rhenium oxides, such as Rhenium(VII) oxide (Re₂O₇), or perrhenates, like ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄), supported on materials like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). mpg.demdpi.comresearchgate.net The control of the oxidation state of the supported rhenium species is crucial for its catalytic function. rhhz.net There is no significant literature describing the preparation of heterogeneous catalysts starting from this compound.

Role in Hydrocarbon Transformations (e.g., metathesis, hydrogenation, oxidation)

Rhenium compounds are versatile catalysts for various hydrocarbon transformations.

Metathesis: Rhenium is a key component in olefin metathesis catalysts, most notably in the form of Re₂O₇ supported on alumina. mpg.de

Hydrogenation: Rhenium catalysts, particularly rhenium "blacks" (finely divided metallic rhenium) derived from the reduction of its oxides, are highly effective for the hydrogenation of carboxylic acids and amides. researchgate.net Supported bimetallic catalysts, such as Pd-Re systems, are also used for selective hydrogenation reactions. mdpi.comresearchgate.net While one source mentions that Rhenium(III) bromide (ReBr₃) can facilitate the hydrogenation of alkenes and alkynes, detailed research findings on this are scarce, and this does not apply to ReBr₄.

Oxidation: Rhenium is used as a promoter in partial oxidation reactions and as a catalyst for the selective oxidation of alcohols. mpg.deresearchgate.net These applications often employ high-valent rhenium oxides or organometallic species like methylrhenium trioxide (MTO). wikipedia.org

No specific studies were found that utilize this compound as a catalyst or precursor for these particular hydrocarbon transformations.

Catalytic Activity in Carbon Dioxide Conversion

The conversion of carbon dioxide (CO₂) is a significant area of research for rhenium catalysts. Homogeneous photocatalytic and electrocatalytic systems based on rhenium tricarbonyl complexes, such as fac-[Re(bpy)(CO)₃Cl] (where bpy is 2,2′-bipyridine), are extensively studied for the reduction of CO₂ to carbon monoxide (CO) or other valuable chemicals. e3s-conferences.orgnih.govresearchgate.net The mechanism involves the rhenium complex absorbing light and initiating a series of electron transfer steps. There is no evidence in the reviewed literature to suggest that this compound is used as a catalyst for CO₂ conversion.

Mechanism of Action and Active Site Identification in Catalytic Processes

The mechanism of action and the nature of the active sites are highly dependent on the specific rhenium catalyst and the reaction it facilitates.

In heterogeneous catalysis , the active site is often described as a specific oxidation state of rhenium (e.g., metallic Re⁰, or cationic Reⁿ⁺ species) at the interface with a support material or a second metal. rhhz.net

In homogeneous CO₂ reduction , the catalytic cycle involves the sequential reduction of the rhenium complex, binding of CO₂, and cleavage of a C-O bond to release CO, regenerating the catalyst. e3s-conferences.orgnih.gov The active site is the rhenium center coordinated by its ligands.

The general concept of an active site involves a specific three-dimensional region where substrate molecules bind and undergo a chemical reaction, a principle that applies to both enzymes and synthetic catalysts. wikipedia.org

Since no catalytic applications for this compound were identified, there is no corresponding information on its mechanism of action or the nature of its active sites.

Future Research Perspectives and Challenges

Exploration of Novel Synthetic Routes and Nanostructured Forms

The future of rhenium tetrabromide applications is intrinsically linked to the development of innovative and efficient synthetic methodologies. Current synthetic approaches often require harsh conditions, and exploring milder, more controlled routes is a significant challenge. Future research will likely focus on low-temperature methods, such as solvothermal or microwave-assisted syntheses, to gain better control over product purity and structure.

A particularly promising avenue is the synthesis of nanostructured forms of this compound. The development of materials like rhenium disulfide (ReS2) monolayers, which can be isolated down to a single unit cell thickness, serves as a blueprint for future work on rhenium bromides. wikipedia.org The creation of this compound nanoparticles, nanoclusters, nanowires, or two-dimensional (2D) sheets could unlock novel electronic, optical, and catalytic properties not present in the bulk material. For instance, researchers have already reported the synthesis of polyethylene (B3416737) glycol-stabilized rhenium nanoclusters with high photothermal conversion efficiency for potential therapeutic applications. mdpi.com The development of porous rhenium inorganic nanomaterials with large specific surface areas is another key goal, as these could be used to load other functional molecules or form heterojunctions with other semiconductor materials. mdpi.com

Development of Advanced In Situ Characterization Techniques

A fundamental challenge in understanding the behavior of this compound is the difficulty in observing its transformations and interactions in real-time under reaction conditions. While a suite of powerful ex situ characterization techniques exists—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction—these methods analyze samples after the reaction has stopped. researchgate.netliberty.edunih.gov This approach can miss transient, metastable species that are crucial to reaction mechanisms. rsc.org

Therefore, a major future direction is the development and application of advanced in situ and operando characterization techniques. rsc.orgustb.edu.cn Techniques such as in situ X-ray Photoelectron Spectroscopy (XPS) combined with electrochemical measurements can provide direct information about the electronic state of rhenium as a function of an applied potential. rsc.org Similarly, coupling techniques like liquid transmission electron microscopy (EC-LTEM) with spectroscopy can offer direct evidence of structural and chemical evolution at the nanoscale during a reaction. acs.orgchinesechemsoc.org Applying these advanced methods to study the synthesis, catalytic activity, and degradation of this compound will be crucial for revealing elusive reaction intermediates and building accurate mechanistic models.

Computational Design and Prediction of New Rhenium(IV) Bromide Materials

Computational chemistry and materials modeling are poised to play a transformative role in the exploration of new rhenium(IV) bromide materials. Techniques like Density Functional Theory (DFT) are already employed to rationalize the coordination modes and electronic structures of rhenium complexes. researchgate.net Future research will increasingly leverage these computational tools not just for explanation, but for prediction and design.

The goal is to move towards a "materials-by-design" approach, where the properties of hypothetical rhenium(IV) bromide-based materials are simulated before their synthesis is attempted. This can significantly accelerate the discovery of new materials with tailored electronic, magnetic, or catalytic properties. For example, computational screening could identify promising ligand combinations or structural motifs for enhancing catalytic activity or achieving desired semiconductor band gaps. DFT studies can also provide deep mechanistic insights, as demonstrated in studies of deoxydehydration reactions on metal-oxide catalysts, which can be extended to understand catalytic cycles involving rhenium bromides. acs.org Molecular docking simulations, which have been used to study the binding interactions of rhenium complexes with biological targets, could be adapted to model the interaction of this compound species with catalyst supports or substrate molecules. mdpi.com

Integration of this compound into Hybrid Material Systems

The integration of this compound into larger, multifunctional hybrid systems represents a significant frontier for creating advanced materials. By combining the unique properties of the rhenium compound with other materials like polymers, metal-organic frameworks (MOFs), or other nanomaterials, researchers can design composites with synergistic or entirely new functionalities.

Future research will likely explore several types of hybrid systems:

Catalytic Supports: Dispersing this compound onto high-surface-area supports like graphene or porous oxides can enhance its catalytic activity and stability. researchgate.net

Semiconductor Heterojunctions: Creating heterostructures by interfacing this compound with other semiconductors could lead to novel electronic devices or more efficient photocatalysts for applications like water splitting. mdpi.comnih.gov

Luminescent Materials: Incorporating this compound into organic-inorganic hybrid cluster compounds can produce materials with unique photoluminescent properties, as seen in related rhenium chalcobromide clusters. nih.gov

Photocatalysts: Rhenium-based complexes have been integrated into hybrid photocatalyst systems, indicating a potential pathway for utilizing this compound in similar applications for solar energy conversion. figshare.com

A key challenge in this area is achieving precise control over the interface between this compound and the host material to ensure efficient interaction and charge transfer.

Fundamental Understanding of Rhenium-Bromine Bond Activation for Advanced Catalysis

Rhenium compounds, including various bromides, are known to catalyze a range of important organic reactions, such as Friedel-Crafts acylations, olefin metathesis, and hydrosilylation. alfachemic.comwikipedia.orgmdpi.comresearchgate.net A critical step in many of these catalytic cycles is the activation, and potential cleavage, of the rhenium-bromine (Re-Br) bond. A deeper, more fundamental understanding of this bond activation process is essential for designing next-generation catalysts with higher efficiency and selectivity.

Future research will focus on elucidating the mechanisms of Re-Br bond activation. Studies have already proposed single-electron transfer (SET) pathways for the reaction of certain rhenium hydride complexes with brominated organic compounds, leading to the formation of catalytically active Re(II) species. nih.gov Investigating whether similar SET mechanisms apply to this compound itself is a key question. Research into cyclometalated rhenium complexes has shown that photolysis can lead to the cleavage of Re-C bonds and the formation of rhenium halides, which can then participate in catalytic cross-coupling reactions. rsc.org Understanding the interplay between ligand design, the oxidation state of the rhenium center, and the lability of the Re-Br bond will be paramount. This knowledge will enable the rational design of catalytic systems where the Re-Br bond can be activated under specific, controlled conditions to initiate a desired chemical transformation.

Q & A

Basic: What are the established synthesis protocols for rhenium tetrabromide, and what experimental precautions are critical?

This compound is typically synthesized via direct reaction of rhenium metal with bromine vapor at elevated temperatures (300–400°C) under inert conditions due to its moisture sensitivity . Key precautions include:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis.
  • Purification : Sublimation under vacuum to isolate ReBr₄ from byproducts like ReO₃Br.
  • Characterization : Validate purity via X-ray diffraction (XRD) and elemental analysis, ensuring stoichiometric Br/Re ratios .

Advanced: How can researchers resolve discrepancies in reported crystal structures of ReBr₄?

Literature inconsistencies in ReBr₄’s lattice parameters (e.g., monoclinic vs. orthorhombic symmetry) require:

  • High-Resolution Synchrotron XRD : To refine structural models and detect trace impurities.
  • DFT Simulations : Compare experimental data with computational predictions to identify metastable polymorphs .
  • Peer Collaboration : Cross-validate findings with independent labs to address synthesis variability .

Basic: What methodologies are recommended for assessing ReBr₄’s thermal stability?

  • Thermogravimetric Analysis (TGA) : Conduct under argon to track decomposition temperatures (typically >200°C).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events.
  • Comparative Studies : Contrast with ReCl₄ or ReI₄ to contextualize halogen-dependent stability trends .

Advanced: How can electronic properties of ReBr₄ be experimentally and theoretically elucidated?

  • X-Ray Photoelectron Spectroscopy (XPS) : Determine oxidation states (Re⁴⁺ vs. mixed valence).
  • UV-Vis-NIR Spectroscopy : Measure ligand-to-metal charge transfer bands.
  • DFT Band Structure Calculations : Address gaps between experimental optical data and theoretical models, adjusting for spin-orbit coupling effects .

Basic: What are the best practices for studying ReBr₄’s reactivity with Lewis bases?

  • Inert Atmosphere Reactivity Screens : Use anhydrous solvents (e.g., THF, DMF) and monitor reactions via in situ NMR or IR spectroscopy.
  • Stoichiometric Control : Avoid excess ligand to prevent disproportionation.
  • Safety Protocols : Bromine gas evolution during reactions necessitates fume hood use and real-time gas detection .

Advanced: What strategies address conflicting reports on ReBr₄’s magnetic behavior?

Paramagnetic discrepancies (e.g., µeff values ranging from 1.2–2.1 µB) require:

  • SQUID Magnetometry : Perform temperature-dependent measurements (2–300 K) to isolate crystal field effects.
  • EPR Spectroscopy : Detect low-spin d³ configurations vs. spin-crossover phenomena.
  • Collaborative Peer Review : Share raw data repositories to reconcile methodological biases .

Basic: How should solubility profiles of ReBr₄ be systematically evaluated?

  • Solvent Screening : Test polar (acetonitrile) vs. nonpolar (toluene) solvents under controlled moisture levels.
  • Gravimetric Analysis : Quantify solubility limits via evaporation residue mass.
  • Spectroscopic Confirmation : Use UV-Vis to detect dissolved species without decomposition .

Advanced: What experimental designs optimize ReBr₄’s application in catalytic C–H activation?

  • Kinetic Studies : Compare turnover frequencies (TOF) with ReCl₄ or Os-based catalysts.
  • Mechanistic Probes : Use deuterated substrates to isolate kinetic isotope effects (KIEs).
  • Operando Spectroscopy : Monitor catalyst speciation via Raman or XAFS during reactions .

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